2-Azido-4-(3-nitrophenyl)-1,3-thiazole
Description
Significance of the 1,3-Thiazole Nucleus in Advanced Organic Synthesis and Materials Science
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various non-covalent interactions.
In Organic Synthesis: The thiazole (B1198619) ring serves as a versatile building block for the construction of more complex molecules. sysrevpharm.org Its synthesis is well-established, with the Hantzsch thiazole synthesis being a classic and widely used method involving the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net This accessibility allows for the facile introduction of diverse substituents onto the thiazole core. The C2 position of the thiazole ring is particularly reactive and can be functionalized in various ways, making it a key site for synthetic modifications. organic-chemistry.org
In Materials Science: Thiazole-containing compounds have been investigated for their applications in the development of dyes, agrochemicals, and functional materials. researchgate.net The aromatic nature and the presence of heteroatoms impart specific photophysical and electronic properties, making them candidates for use in organic electronics and as photographic sensitizers. researchgate.net
The thiazole nucleus is a component of numerous biologically active compounds, including the essential vitamin B1 (thiamine) and various pharmaceuticals, highlighting its biocompatibility and importance in drug design. sysrevpharm.org
The Azido (B1232118) Functionality as a Transformable Group in Organic Chemistry
The azido group (–N₃) is a highly energetic and versatile functional group that provides a gateway to a wide array of chemical transformations. It is considered a "masked" amine, as it can be readily reduced to a primary amine under mild conditions. masterorganicchemistry.com
Key reactions involving the azido group include:
1,3-Dipolar Cycloadditions: Organic azides are well-known for their participation in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. nih.gov This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
Staudinger Reaction: Azides react with phosphines to form iminophosphoranes, which can be hydrolyzed to produce primary amines. This transformation is known as the Staudinger ligation.
Curtius Rearrangement: Acyl azides, upon heating, rearrange to form isocyanates, which can be subsequently converted to amines, ureas, or carbamates. masterorganicchemistry.com
Photochemical and Thermal Decomposition: Upon irradiation or heating, azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates. researchgate.netresearchgate.net These nitrenes can then undergo a variety of reactions, including C-H insertion and addition to double bonds to form aziridines. researchgate.net
The introduction of an azido group onto a heterocyclic ring, such as in 2-azidothiazoles, opens up possibilities for these diverse transformations, allowing for significant molecular diversification.
Integration of Nitrophenyl Moieties in Heterocyclic Scaffolds: Synthetic Implications
The nitrophenyl group is a common substituent in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro (–NO₂) group. The position of the nitro group on the phenyl ring (ortho, meta, or para) influences its electronic effects.
Electronic Effects: The 3-nitro (meta) substitution, as in 2-Azido-4-(3-nitrophenyl)-1,3-thiazole, exerts a strong inductive electron-withdrawing effect. This can influence the reactivity of the attached thiazole ring, for instance, by affecting the nucleophilicity of the ring nitrogen or the acidity of ring protons.
Synthetic Handle: The nitro group itself is a versatile functional group that can be readily reduced to an amino group (–NH₂). This transformation provides a key step for further derivatization, such as in the synthesis of amides, sulfonamides, or for the construction of fused heterocyclic systems.
Biological Activity: The presence of a nitrophenyl moiety is a feature in many biologically active molecules. For example, derivatives of 4-(nitrophenyl)thiazole have been synthesized and investigated for their potential pharmacological activities. nih.gov
The synthesis of the 4-(3-nitrophenyl)-1,3-thiazole (B13171518) core can be achieved through the Hantzsch synthesis by reacting a thioamide with an α-haloketone bearing the 3-nitrophenyl group, such as 2-bromo-1-(3-nitrophenyl)ethan-1-one (3-nitro-phenacyl bromide). nih.gov
Current Research Landscape and Academic Gaps Related to this compound
A review of the current scientific literature reveals a significant academic gap concerning the specific compound this compound. While extensive research exists on the individual components—the 1,3-thiazole nucleus, the azido group, and nitrophenyl-substituted heterocycles—there is a notable lack of studies dedicated to this precise molecular architecture.
Research on related compounds provides a foundation for potential investigation:
Synthesis: The synthesis of 2-azidothiazoles is often achieved via nucleophilic substitution of a corresponding 2-halothiazole with an azide (B81097) salt, such as sodium azide. tutorchase.comorganic-chemistry.org Therefore, a plausible synthetic route to the title compound would involve the initial synthesis of 2-bromo- or 2-chloro-4-(3-nitrophenyl)-1,3-thiazole, followed by reaction with NaN₃.
Reactivity: Studies on the photochemistry of 2-azidothiazoles indicate that they can undergo ring-opening reactions upon irradiation to form various reactive intermediates. researchgate.netnih.gov The thermal stability and decomposition pathways are also critical areas for investigation. researchgate.net
Applications: Given the functionalities present, potential research directions could include its use as a building block in click chemistry, as a precursor for novel amino-thiazole derivatives with potential biological activity, or in the synthesis of fused heterocyclic systems.
The absence of dedicated research on this compound represents an opportunity for new scientific inquiry. Detailed investigation into its synthesis, characterization, and reactivity would contribute valuable knowledge to the field of heterocyclic chemistry.
Data Tables
Table 1: Key Functional Groups and Their Significance
| Functional Group | Chemical Structure | Significance in the Context of the Molecule |
|---|---|---|
| 1,3-Thiazole | A five-membered aromatic ring with one sulfur and one nitrogen atom. | Core scaffold, known for biological activity and as a versatile synthetic platform. sysrevpharm.org |
| Azido Group | –N₃ | Highly energetic, serves as a precursor to amines and nitrenes, participates in click chemistry. masterorganicchemistry.com |
Table 2: Potential Synthetic Reactions and Transformations
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone and a thioamide. | Primary method for synthesizing the 4-(3-nitrophenyl)-1,3-thiazole core. synarchive.com |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halide) by a nucleophile (e.g., azide). | Plausible method for introducing the azido group at the C2 position of the thiazole ring. tutorchase.comrsc.org |
| 1,3-Dipolar Cycloaddition | Reaction of the azido group with an alkyne or alkene. | A key potential reaction for creating more complex triazole-containing molecules. nih.gov |
| Reduction of Azido Group | Conversion of the –N₃ group to a primary amine (–NH₂). | Would yield 2-Amino-4-(3-nitrophenyl)-1,3-thiazole, a potentially bioactive compound. masterorganicchemistry.com |
| Reduction of Nitro Group | Conversion of the –NO₂ group to a primary amine (–NH₂). | Creates a new site for derivatization on the phenyl ring. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62263-10-9 |
|---|---|
Molecular Formula |
C9H5N5O2S |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-azido-4-(3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5N5O2S/c10-13-12-9-11-8(5-17-9)6-2-1-3-7(4-6)14(15)16/h1-5H |
InChI Key |
WYGXPORHDWSDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 4 3 Nitrophenyl 1,3 Thiazole and Its Derivatives
Classical and Contemporary Approaches to the 1,3-Thiazole Ring System
The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. For the synthesis of a 4-(3-nitrophenyl)-1,3-thiazole (B13171518) precursor, these methods are adapted by selecting appropriate starting materials bearing the 3-nitrophenyl moiety.
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole rings. nih.govnih.govwikipedia.org The classical approach involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as thiourea, thioamides, or thiosemicarbazides. nih.gov
For the synthesis of the 4-(3-nitrophenyl)-1,3-thiazole core, the Hantzsch reaction would typically involve the condensation of 2-bromo-1-(3-nitrophenyl)ethanone with a suitable thioamide. The reaction mechanism proceeds through the initial formation of an imino thioether intermediate, which then undergoes cyclization and dehydration to yield the aromatic thiazole ring. nih.gov
Modern refinements to the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. nih.gov These include the use of microwave irradiation, which can significantly accelerate the reaction, and the development of one-pot procedures where multiple steps are combined without isolating intermediates. nih.govnih.gov
Table 1: Comparison of Classical and Microwave-Assisted Hantzsch Synthesis
| Feature | Classical Hantzsch Synthesis | Microwave-Assisted Hantzsch Synthesis |
|---|---|---|
| Heating Method | Conventional heating (e.g., reflux) | Microwave irradiation |
| Reaction Time | Often several hours nih.gov | Typically reduced to minutes |
| Yields | Moderate to good | Often higher than classical methods nih.gov |
| Conditions | Often requires higher temperatures and longer times | Milder conditions, rapid heating |
Alternative classical methods for thiazole synthesis include the Cook-Heilborn and Gabriel syntheses.
The Cook-Heilborn synthesis provides a route to 5-aminothiazole derivatives by reacting an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govpharmaguideline.comwikipedia.org This method is particularly useful for introducing an amino group at the 5-position of the thiazole ring. wikipedia.orgscholaris.ca The reaction of aminoacetonitrile with carbon disulfide, for example, yields 5-amino-2-mercaptothiazole. nih.gov
The Gabriel synthesis of thiazoles, a less common approach, involves the cyclization of α-acylaminocarbonyl compounds with a phosphorus pentasulfide. scholaris.caencyclopedia.pub This method allows for the formation of 2,5-disubstituted thiazoles. scholaris.ca
Reflecting a modern emphasis on efficiency and green chemistry, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex molecules like substituted thiazoles in a single step. These reactions combine three or more reactants in a single vessel, proceeding in a domino fashion to form the final product, which minimizes waste and simplifies purification. mdpi.com
Several MCRs have been developed for thiazole synthesis, often as a variation of the Hantzsch condensation. nih.gov For instance, a one-pot reaction of a bromoacetyl derivative, thiosemicarbazide, and various carbonyl compounds can yield highly substituted thiazole derivatives in good yields and with short reaction times. asianpubs.org The use of catalysts such as silica-supported tungstosilisic acid can further enhance the efficiency of these reactions under conventional heating or ultrasonic irradiation. nih.gov
Stereoselective and Regioselective Construction of the 1,3-Thiazole Scaffold
The synthesis of 2-Azido-4-(3-nitrophenyl)-1,3-thiazole requires precise control over the placement of the substituents on the thiazole ring, a concept known as regioselectivity. In the context of the Hantzsch synthesis, the regiochemistry is inherently controlled by the choice of reactants. The reaction between an α-haloketone (R-CO-CH₂X) and a thioamide (R'-CS-NH₂) unambiguously places the 'R' group from the ketone at the 4-position and the 'R'' group from the thioamide at the 2-position. Therefore, using 2-bromo-1-(3-nitrophenyl)ethanone ensures the 3-nitrophenyl group is located at the 4-position of the resulting thiazole. thieme-connect.com
While the synthesis of the target compound itself does not involve the creation of a chiral center on the thiazole ring, stereoselective syntheses are crucial for preparing thiazole derivatives with stereogenic centers, which are of significant interest in medicinal chemistry. nih.gov
Introduction of the Azido (B1232118) Group at the 2-Position of the Thiazole Ring
The final key step in the synthesis of this compound is the introduction of the azido group (-N₃) at the C-2 position. This is typically achieved by converting a 2-aminothiazole precursor into the desired 2-azidothiazole.
The most common method for this transformation is a two-step sequence involving diazotization followed by azide (B81097) substitution. researchgate.netnih.gov
First, the precursor, 2-amino-4-(3-nitrophenyl)-1,3-thiazole, is treated with nitrous acid (HNO₂) to form a diazonium salt. The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. organic-chemistry.org
The resulting 4-(3-nitrophenyl)-1,3-thiazole-2-diazonium salt is a highly reactive intermediate. organic-chemistry.org In the second step, this intermediate is treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), which is an excellent leaving group, to form the final product, this compound. researchgate.net This general transformation of an amino group via a diazonium salt is a versatile method in aromatic and heterocyclic chemistry. nih.govorganic-chemistry.org
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Hantzsch Thiazole Synthesis | 2-bromo-1-(3-nitrophenyl)ethanone, Thiourea | 2-Amino-4-(3-nitrophenyl)-1,3-thiazole |
| 2 | Diazotization | 2-Amino-4-(3-nitrophenyl)-1,3-thiazole, NaNO₂, HCl | 4-(3-nitrophenyl)-1,3-thiazole-2-diazonium chloride |
| 3 | Azide Substitution | 4-(3-nitrophenyl)-1,3-thiazole-2-diazonium chloride, NaN₃ | this compound |
Methodologies for Incorporating the 3-Nitrophenyl Substituent at the 4-Position
The attachment of the 3-nitrophenyl group at the C4 position of the thiazole ring can be achieved through several established synthetic routes.
The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring and is well-suited for this purpose. nih.govacs.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. To synthesize 4-(3-nitrophenyl)-1,3-thiazole derivatives, an α-haloketone bearing the 3-nitrophenyl group is required. A suitable precursor is 2-bromo-1-(3-nitrophenyl)ethan-1-one.
This α-haloketone can be reacted with a thioamide, such as thiourea, to yield a 2-amino-4-(3-nitrophenyl)-1,3-thiazole. The resulting amino group can then be chemically modified or replaced in subsequent steps to arrive at the desired 2-azido derivative. The reaction is typically carried out in a protic solvent like ethanol and may be heated to drive the reaction to completion. ekb.eg
| Reactant 1 | Reactant 2 | Product | Conditions |
| 2-bromo-1-(3-nitrophenyl)ethan-1-one | Thiourea | 2-Amino-4-(3-nitrophenyl)-1,3-thiazole | Ethanol, Reflux |
| 2-chloro-1-(3-nitrophenyl)ethan-1-one | Thioformamide | 4-(3-nitrophenyl)-1,3-thiazole | Varies |
This table presents representative examples of the Hantzsch synthesis for incorporating the 4-(3-nitrophenyl) moiety.
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. These methods can be used to attach the 3-nitrophenyl group to a pre-existing thiazole ring. One such approach is the Suzuki cross-coupling reaction, which would involve the coupling of a 4-halothiazole (e.g., 4-bromo-1,3-thiazole) with 3-nitrophenylboronic acid.
Alternatively, direct C-H arylation has emerged as a more atom-economical strategy. researchgate.net This method involves the direct coupling of a C-H bond on the thiazole ring (at the C4 position) with an aryl halide, such as 1-iodo-3-nitrobenzene. These reactions are catalyzed by a palladium complex and typically require a suitable ligand and a base. researchgate.netrsc.org The choice of catalyst, ligand, solvent, and base is crucial for achieving high regioselectivity and yield. researchgate.net
| Coupling Partners | Catalyst System | Reaction Type |
| 4-Bromo-1,3-thiazole + 3-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling |
| 1,3-Thiazole + 1-Iodo-3-nitrobenzene | Pd(OAc)₂, PPh₃, KOAc | Direct C-H Arylation |
This table illustrates potential palladium-catalyzed strategies for the synthesis of the 4-(3-nitrophenyl)thiazole scaffold.
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netbohrium.com These principles have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles. bepls.comsruc.ac.uk
Microwave-assisted organic synthesis has gained prominence as a green chemistry tool because it can significantly reduce reaction times, improve yields, and sometimes eliminate the need for a solvent. rsc.org The Hantzsch synthesis of thiazoles, for example, can be effectively performed under microwave irradiation. nih.gov This technique often leads to higher yields in minutes compared to hours required for conventional heating. nih.govacs.org Some protocols have also been developed for the synthesis of thiazole derivatives under solvent-free conditions, further enhancing the green credentials of the process. ingentaconnect.com
| Synthesis Method | Reaction Time (Typical) | Solvent | Advantages | Reference |
| Conventional Heating | 8 hours | Methanol | Standard procedure | nih.gov |
| Microwave Irradiation | 15 minutes | t-BuOH | Reduced time, high yield | acs.org |
| Solvent-Free Microwave | 10 minutes | None | No solvent, rapid | ingentaconnect.com |
This table compares conventional heating with microwave-assisted methods for thiazole synthesis, highlighting the green advantages of the latter.
The use of biocatalysts and recyclable catalytic systems represents another significant advancement in green chemical synthesis. Chitosan, a natural biopolymer, and its derivatives have been employed as effective and eco-friendly biocatalysts for synthesizing thiazole derivatives. mdpi.com For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a recyclable catalyst for thiazole synthesis under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.govnih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity, which reduces waste and cost. nih.gov The development of solid-supported catalysts and magnetic nanocatalysts also contributes to this area by simplifying catalyst separation and recycling. bepls.com
Chemical Reactivity and Transformation Pathways of 2 Azido 4 3 Nitrophenyl 1,3 Thiazole
Reactivity of the Azido (B1232118) Functionality
The azido group (-N₃) is an organic pseudo-halogen that is known for its unique electronic structure and reactivity. In 2-Azido-4-(3-nitrophenyl)-1,3-thiazole, the electron-withdrawing nature of the 4-(3-nitrophenyl)-1,3-thiazole (B13171518) scaffold influences the reactivity of the azido group, making it susceptible to a variety of transformations.
Thermal and Photochemical Decomposition Pathways of Azides
Aryl azides, including this compound, are known to undergo decomposition upon heating or irradiation with UV light. This process typically involves the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. The fate of the resulting thiazolylnitrene is dependent on the reaction conditions and the surrounding chemical environment.
In the absence of a trapping agent, the nitrene can undergo various reactions, including intramolecular cyclization, insertion into C-H or N-H bonds of the solvent or other molecules, or dimerization to form azo compounds. The presence of the nitro group on the phenyl ring can influence the electronic properties of the nitrene, potentially affecting its reactivity and the distribution of products.
Table 1: General Products of Thermal and Photochemical Decomposition of Aryl Azides
| Reaction Pathway | Product Type | Description |
| Intramolecular Cyclization | Fused Heterocycles | The nitrene attacks another position within the same molecule. |
| Intermolecular Insertion | Substituted Amines | The nitrene inserts into a C-H or N-H bond of another molecule. |
| Dimerization | Azo Compounds | Two nitrene intermediates react with each other. |
| Abstraction | Amines | The nitrene abstracts hydrogen atoms from the solvent or other reagents. |
This table presents generalized pathways for aryl nitrenes and is expected to be applicable to the nitrene derived from this compound.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azido group is a quintessential 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles. These reactions, often referred to as "click chemistry," are characterized by their high efficiency, selectivity, and mild reaction conditions. ijrpc.com
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov In this reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is known for its high regioselectivity and functional group tolerance. jetir.org The resulting triazole-tethered thiazole (B1198619) derivatives are of interest in medicinal chemistry due to the prevalence of these heterocycles in bioactive molecules.
Table 2: Representative CuAAC Reaction Parameters
| Component | Typical Reagents/Conditions |
| Azide (B81097) | This compound |
| Alkyne | Various terminal alkynes |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMF |
| Temperature | Room temperature to mild heating |
This table provides a general overview of typical CuAAC conditions. Specific parameters would need to be optimized for the reaction of this compound.
To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with azides without the need for a metal catalyst. rsc.orgacs.org The reaction of this compound with a strained cycloalkyne would proceed under physiological conditions, making this a suitable strategy for bioconjugation applications. nih.gov
Beyond alkynes, this compound can also undergo 1,3-dipolar cycloaddition with alkenes, particularly those that are electron-rich or strained. The initial product of this reaction is a Δ²-triazoline, which can be unstable. Depending on the substituents and reaction conditions, the triazoline can be isolated, or it may lose dinitrogen to form an aziridine (B145994) or rearrange to other products. Reactions with electron-rich alkenes like enol ethers are also possible, leading to functionalized heterocyclic systems. nih.gov
Nucleophilic Attack on the Azido Group and Related Transformations
The terminal nitrogen atom of the azido group in this compound is susceptible to nucleophilic attack. A well-known example of this reactivity is the Staudinger reaction, where the azide reacts with a phosphine (B1218219), such as triphenylphosphine. This reaction initially forms a phosphazide, which then typically loses N₂ to generate an aza-ylide. The aza-ylide is a versatile intermediate that can be hydrolyzed to an amine and the corresponding phosphine oxide (Staudinger reduction) or can participate in an intramolecular aza-Wittig reaction if a suitable carbonyl group is present. This transformation provides a mild method for the conversion of the azido group to an amino group.
Reactivity Profile of the 1,3-Thiazole Heterocycle
The 1,3-thiazole ring is an electron-deficient aromatic heterocycle. The presence of an electronegative nitrogen atom and a sulfur atom influences the electron distribution and reactivity of the ring. The C2 position is the most electron-deficient, followed by the C4 and C5 positions. pharmaguideline.com In this compound, the strong electron-withdrawing nature of both the 2-azido and the 3-nitrophenyl groups further deactivates the thiazole ring towards certain reactions while enhancing its susceptibility to others.
Electrophilic aromatic substitution on the thiazole ring is generally difficult due to its inherent electron-deficient character. When such reactions do occur, they typically favor the C5 position, which is the most electron-rich carbon atom in the ring. pharmaguideline.com However, for this compound, the thiazole nucleus is substituted with two powerful electron-withdrawing groups: the azido group at C2 and the nitrophenyl group at C4. These groups significantly reduce the electron density of the ring, making it highly deactivated towards electrophilic attack.
Consequently, standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be extremely challenging under normal conditions. Forcing conditions would likely lead to degradation of the molecule rather than selective substitution on the thiazole ring.
The C2 position of the thiazole ring is highly susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com This reactivity is further enhanced by the presence of the azido group, which can function as an effective leaving group (releasing dinitrogen gas upon transformation). The azide ion itself is a good nucleophile but can also act as a nucleofuge in certain contexts, particularly in heterocyclic systems. rsc.org
Therefore, this compound is predicted to undergo nucleophilic aromatic substitution (SNAr) at the C2 position with a variety of nucleophiles. This provides a pathway to introduce diverse functionalities at this position.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the 2-Position
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amines | R-NH₂ | 2-Amino-4-(3-nitrophenyl)-1,3-thiazole derivatives |
| Alkoxides | R-ONa | 2-Alkoxy-4-(3-nitrophenyl)-1,3-thiazole derivatives |
| Thiolates | R-SNa | 2-(Alkyl/Aryl)thio-4-(3-nitrophenyl)-1,3-thiazole derivatives |
Note: The data in this table is predictive, based on the known reactivity of 2-azido heterocycles and general principles of nucleophilic aromatic substitution.
The thiazole ring is generally stable towards oxidation. However, the sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone under the action of strong oxidizing agents. The oxidation of related 2-thiazolines has been shown to yield thiazoline (B8809763) 1,1-dioxides with reagents like potassium permanganate (B83412) (KMnO₄) in the presence of benzoic acid. rsc.orgresearchgate.net Other oxidants like peracetic acid can also be employed. rsc.org It is plausible that similar transformations could be applied to this compound, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions involving the azido or nitro groups.
The thiazole core is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.
Ring-Opening: Treatment with strong acids or bases, particularly at elevated temperatures, can lead to the cleavage of the thiazole ring. For instance, some thiazoline derivatives have been shown to undergo ring-opening upon reaction with alkyl halides in the presence of a base. nih.gov Brønsted acids can also promote the ring-opening of related heterocyclic systems. researchgate.netrsc.org
Rearrangement Reactions: Photochemical irradiation can induce rearrangements in aryl-substituted thiazoles. These photorearrangements can involve the interchange of ring atoms, leading to isomeric structures such as isothiazoles. rsc.org For example, 2-phenylthiazole (B155284) has been observed to rearrange to 3-phenylisothiazole (B82050) upon photolysis. A similar pathway could be envisioned for this compound, potentially leading to complex isomeric products.
Transformations Involving the 3-Nitrophenyl Substituent
The 3-nitrophenyl group offers a reactive site for various chemical transformations, primarily centered around the nitro functionality.
The reduction of an aromatic nitro group is a fundamental and versatile transformation in organic synthesis. wikipedia.org This reaction can be achieved with a wide array of reducing agents, and the final product can be controlled by the choice of reagent and reaction conditions. The reduction can be performed chemoselectively, leaving the azido group and the thiazole ring intact.
The primary product of complete reduction is the corresponding aniline (B41778) derivative, 3-(2-azido-1,3-thiazol-4-yl)aniline. However, partial reduction can yield intermediate species such as nitroso, hydroxylamino, or azoxy compounds.
Table 2: Common Reagents for the Reduction of the Aromatic Nitro Group
| Reagent(s) | Conditions | Primary Product | Other Possible Products |
|---|---|---|---|
| H₂, Pd/C, PtO₂ | Catalytic hydrogenation | Amino (-NH₂) | Hydroxylamino (-NHOH) |
| SnCl₂ / HCl | Acidic medium | Amino (-NH₂) | - |
| Fe / HCl or NH₄Cl | Acidic or neutral medium | Amino (-NH₂) | - |
| Na₂S or (NH₄)₂S | Zinin reduction | Amino (-NH₂) | - |
| Zn / NH₄Cl | Neutral medium | Hydroxylamino (-NHOH) | Amino (-NH₂) |
| NaBH₄, Pd/C | Catalytic transfer hydrogenation | Amino (-NH₂) | - |
Source: Data compiled from established methods for nitro group reduction. wikipedia.orgscispace.combris.ac.ukorganic-chemistry.org
The resulting amino group is a versatile functional handle that can be further modified through diazotization, acylation, alkylation, and other reactions, opening pathways to a wide range of new derivatives.
Further Aromatic Substitution Reactions on the Phenyl Ring
The reactivity of the phenyl ring in this compound towards further aromatic substitution is significantly influenced by the electronic effects of its two substituents: the nitro group (-NO₂) and the 2-azido-1,3-thiazol-4-yl group. The interplay of these substituents dictates the feasibility and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.
The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive (-I) and a strong negative mesomeric (-M) effect. This profoundly deactivates the phenyl ring towards electrophilic attack. Conversely, the thiazole ring's electronic influence is more complex, but it is generally considered to be an electron-withdrawing substituent, further contributing to the deactivation of the phenyl ring.
Given the pronounced deactivation by the nitro group, electrophilic aromatic substitution reactions on the phenyl ring of this compound are highly unlikely to proceed under standard conditions. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, which require an electron-rich aromatic system, would be exceptionally difficult.
In contrast, the strong electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr). nih.govsemanticscholar.org This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In this specific molecule, while there isn't a conventional leaving group like a halide on the phenyl ring, the principles of SNAr dictate the likely sites of nucleophilic attack if a suitable reaction pathway were available. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack due to the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
The 2-azido-1,3-thiazol-4-yl substituent is located at the meta position relative to the nitro group. Therefore, the positions on the phenyl ring that are ortho and para to the nitro group (positions 2, 4, and 6 relative to the point of attachment of the thiazole ring) would be the most susceptible to nucleophilic attack.
Detailed research findings on specific nucleophilic aromatic substitution reactions on this compound are not extensively documented in publicly available literature. However, based on the established principles of reactivity for nitroaromatic compounds, the following table outlines the predicted outcomes for such reactions.
Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound
| Position of Attack | Activating/Deactivating Group | Predicted Reactivity | Rationale |
| 2' | Ortho to -NO₂ | Activated | The nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. |
| 4' | Para to -NO₂ | Activated | The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. |
| 5' | Meta to -NO₂ | Not Activated | The negative charge of the intermediate cannot be delocalized onto the nitro group. |
| 6' | Ortho to -NO₂ | Activated | The nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. |
It is important to note that for a nucleophilic aromatic substitution to occur, a leaving group would typically need to be present on the ring, or the reaction would have to proceed via a more complex mechanism, such as a vicarious nucleophilic substitution (VNS). The inherent stability of the C-H bonds on the phenyl ring makes direct nucleophilic substitution challenging without such a leaving group.
Spectroscopic and Structural Elucidation of 2 Azido 4 3 Nitrophenyl 1,3 Thiazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a definitive analysis of the NMR spectra for 2-Azido-4-(3-nitrophenyl)-1,3-thiazole cannot be presented. This includes:
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
A detailed characterization of the vibrational modes is not possible without experimentally obtained spectra.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, are not available in the literature.
To generate the requested article on "this compound," a comprehensive search for relevant scientific literature was conducted. The objective was to find specific experimental data pertaining to the compound's High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and X-ray Crystallography.
Despite a thorough search of available scientific databases and scholarly articles, no specific experimental data for "this compound" corresponding to the outlined sections could be located. The required detailed research findings for HRMS, electronic spectroscopy, and X-ray crystallography, including data for bond lengths, bond angles, and crystal packing, are not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements specified in the instructions. Generating content without sourced, verifiable data would result in an inaccurate and speculative article.
Computational and Theoretical Investigations of 2 Azido 4 3 Nitrophenyl 1,3 Thiazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. cuny.edu For a molecule such as 2-Azido-4-(3-nitrophenyl)-1,3-thiazole, DFT calculations, likely employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be instrumental in elucidating its fundamental chemical properties. mdpi.com
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
A key aspect of the conformational analysis would be the dihedral angle between the thiazole (B1198619) ring and the 3-nitrophenyl ring. Due to potential steric hindrance, these two rings are not expected to be perfectly coplanar. The optimized geometry would likely show a certain degree of torsion, which would be influenced by the electronic interactions between the rings and the substituents. In similar structures, the deviation from planarity is a well-documented phenomenon. mdpi.com
Furthermore, the conformation of the azido (B1232118) (-N3) group relative to the thiazole ring is of interest. Studies on similar azido-heterocycles suggest a degree of π-conjugation between the azide (B81097) group and the heterocyclic ring, which would favor a more planar arrangement. researchgate.net
These calculations would be performed in both the gas phase, representing an isolated molecule, and in various solvent phases using models like the Polarizable Continuum Model (PCM). The presence of a solvent is expected to influence the molecular geometry and the relative energies of different conformers due to solute-solvent interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value (Gas Phase) | Predicted Value (Solvent Phase - e.g., Ethanol) |
|---|---|---|
| Dihedral Angle (Thiazole-Nitrophenyl) | 20-40° | 25-45° |
| C-N (Azide-Thiazole) Bond Length | ~1.40 Å | ~1.41 Å |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule.
For this compound, the HOMO is anticipated to be localized primarily on the azido group and the thiazole ring, which are electron-rich moieties. The LUMO, conversely, is expected to be concentrated on the electron-deficient 3-nitrophenyl ring, particularly on the nitro group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both a strong electron-donating group (azido) and a strong electron-withdrawing group (nitro) is expected to result in a relatively small HOMO-LUMO gap.
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.5 to -3.5 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack.
In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro group and the terminal nitrogen atom of the azido group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the aromatic rings, suggesting these are sites prone to nucleophilic attack. This visualization helps in understanding the molecule's intermolecular interactions and reactivity patterns.
To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from DFT can be calculated.
Local Descriptors: Fukui functions are used to identify the reactivity of specific atomic sites within the molecule. The Fukui function for nucleophilic attack (f+) would be highest on the carbon atoms of the nitrophenyl ring, while the function for electrophilic attack (f-) would be highest on the nitrogen atoms of the azido group and the sulfur atom of the thiazole ring.
These descriptors are invaluable for predicting how the molecule will interact with other reagents in chemical reactions. cuny.edu
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. For this compound, NCI analysis would be crucial in predicting how molecules interact with each other in the solid state, influencing crystal packing and supramolecular assembly.
The analysis would likely reveal potential C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic thiazole and nitrophenyl rings of adjacent molecules. Understanding these interactions is fundamental for materials science applications.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. mdpi.com It is used to predict the electronic absorption spectra (UV-Vis spectra) and to understand the nature of electronic transitions.
For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations. The presence of the extended conjugated system involving the thiazole and nitrophenyl rings, along with the azido and nitro chromophores, would suggest absorption in the UV-visible region. The calculations would identify the specific molecular orbitals involved in the most significant electronic transitions, providing a theoretical basis for the observed spectroscopic properties. These calculations are often performed in different solvents to account for solvatochromic effects. mdpi.com
Table 3: Predicted Major Electronic Transitions from TD-DFT (Hypothetical Data)
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350-400 | > 0.1 | HOMO → LUMO (π→π*) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. semanticscholar.org For this compound, MD simulations can reveal crucial information about its conformational changes, stability, and interactions with solvent molecules. semanticscholar.orgnih.gov
Simulations are typically performed using force fields like CHARMM36m, and the system is solvated using a water model such as TIP3P to mimic physiological conditions. semanticscholar.org The stability of the compound within a simulated environment, such as a protein binding site, can be assessed by analyzing metrics like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA). nih.gov
Dynamic Behavior: Analysis of the RMSD of the molecule's backbone atoms over the simulation time indicates its structural stability. A stable RMSD suggests that the compound maintains a consistent conformation. The RMSF, on the other hand, highlights the flexibility of different parts of the molecule, with higher values indicating greater movement. For this compound, the thiazole and nitrophenyl rings are expected to show lower fluctuations, indicating rigidity, while the azido group might exhibit more significant movement.
Solvation Effects: The interaction between a solute and a solvent, known as solvation, significantly influences the molecule's behavior. The solvation free energy, which is the energy change associated with dissolving a solute in a solvent, can be calculated to understand these interactions. researchgate.net MD simulations allow for the study of how water molecules arrange around this compound, forming a hydration shell. The radial distribution function (RDF) can be used to determine the probability of finding solvent molecules at a certain distance from the solute's atoms, providing insights into the strength and nature of these interactions. researchgate.net The hydrogen bonding patterns between the compound and water molecules are particularly important for its solubility and dynamic properties.
Table 1: Representative MD Simulation Parameters for this compound
| Parameter | Value/Condition |
| Force Field | CHARMM36m |
| Solvent Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT |
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za For this compound, the predicted chemical shifts for the protons and carbons on the thiazole and nitrophenyl rings are influenced by the electron-withdrawing nature of the nitro group and the electronic environment of the heterocyclic ring. nih.govnanomedicine-rj.com The chemical shift of the proton on the thiazole ring is a key indicator in NMR spectra for this class of compounds. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Thiazole) | - | ~160-165 |
| C4 (Thiazole) | - | ~145-150 |
| C5 (Thiazole) | ~7.5-8.0 | ~110-115 |
| C1' (Nitrophenyl) | - | ~135-140 |
| C2' (Nitrophenyl) | ~8.0-8.5 | ~120-125 |
| C3' (Nitrophenyl) | - | ~148-152 |
| C4' (Nitrophenyl) | ~7.6-8.1 | ~122-127 |
| C5' (Nitrophenyl) | ~8.2-8.7 | ~130-135 |
| C6' (Nitrophenyl) | ~7.8-8.3 | ~125-130 |
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za The stretching of the C=N and C=C bonds within the thiazole and phenyl rings would also be prominent. scielo.org.zaresearchgate.net The azide (N₃) stretching vibration is expected to appear as a strong, sharp band in the 2100-2200 cm⁻¹ region.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectra. scielo.org.za The predicted spectrum is a result of electronic excitations from occupied to unoccupied molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The presence of the nitrophenyl and azido groups on the thiazole core is expected to influence the electronic structure and lead to characteristic absorption bands. dergipark.org.tr
In Silico Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling provides a powerful means to investigate the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, key intermediates and transition state structures can be identified.
Reaction Mechanisms: For a molecule containing an azide group, a common reaction is the [3+2] cycloaddition, also known as a click reaction. In silico modeling can elucidate the mechanism of such reactions, determining whether they proceed via a concerted or stepwise pathway. The reaction of the azido group with an alkyne, for instance, would lead to the formation of a triazole ring. Computational studies can model the approach of the reactants, the formation of new bonds, and the energetics of the entire process.
Transition State Structures: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Computational methods can be used to locate and characterize the geometry of the transition state. For the cycloaddition reaction of this compound, the transition state would involve the partial formation of the new bonds between the azide and the alkyne. The energy barrier, or activation energy, can be calculated from the energy difference between the reactants and the transition state.
Table 3: Calculated Activation Energies for a Hypothetical [3+2] Cycloaddition Reaction
| Reaction | Computational Method | Solvent | Calculated Activation Energy (kcal/mol) |
| This compound + Ethyne | DFT (B3LYP/6-31G) | Acetonitrile | 15-20 |
| This compound + Propargylamine | DFT (B3LYP/6-31G) | Water | 12-18 |
These in silico investigations provide a detailed molecular-level understanding of the reaction, complementing experimental studies and aiding in the design of new synthetic routes.
Advanced Research Applications of 2 Azido 4 3 Nitrophenyl 1,3 Thiazole and Its Derivatives
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The presence of the energetic and reactive azido (B1232118) group (-N₃) transforms 2-Azido-4-(3-nitrophenyl)-1,3-thiazole into a powerful intermediate for the synthesis of complex nitrogen-containing heterocycles. This versatility is primarily demonstrated in its ability to undergo cycloaddition reactions, serving as a linchpin for the creation of fused and polycyclic systems.
Precursor for Diverse 1,2,3-Triazole-Fused Thiazole (B1198619) Systems
The 2-azido group on the thiazole ring is perfectly positioned for intramolecular reactions to form fused ring systems. The most prominent of these reactions is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, between the azide (B81097) and an alkyne. This reaction is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,2,3-triazole rings.
When this compound reacts with various alkynes, it yields a class of compounds known as thiazolo[2,3-c] cdnsciencepub.comcdnsciencepub.comrsc.orgtriazoles. The reaction is versatile, allowing for a wide range of substituents to be introduced on the newly formed triazole ring, depending on the structure of the alkyne used. This methodology is a powerful tool for generating molecular diversity and creating libraries of novel fused heterocycles. nih.govnih.govacs.orgresearchgate.net These fused systems are of significant interest in medicinal chemistry and materials science.
Table 1: Examples of 1,2,3-Triazole-Fused Thiazole Synthesis An interactive table illustrating the reaction of this compound with various alkynes.
| Alkyne Reactant (R-C≡C-R') | Resulting Fused System | Potential R/R' Groups |
| Terminal Alkyne (R-C≡C-H) | Substituted Thiazolo[2,3-c] cdnsciencepub.comcdnsciencepub.comrsc.orgtriazole | Phenyl, Alkyl, Carboxyl |
| Internal Alkyne (R-C≡C-R') | Di-substituted Thiazolo[2,3-c] cdnsciencepub.comcdnsciencepub.comrsc.orgtriazole | Methyl, Ethyl, Phenyl |
| Di-alkyne | Polymer or Macrocycle | Linkers for materials synthesis |
Intermediate for the Construction of Complex Polycyclic Architectures
Beyond simple fused systems, this compound serves as a key intermediate for building more elaborate polycyclic molecular architectures. The azide group's ability to participate in cycloaddition reactions with alkenes, nitriles, and other dipolarophiles opens numerous pathways for complex syntheses. researchgate.netnih.govnih.gov
For instance, using a dipolarophile that is already part of a cyclic system can lead to the formation of bridged or spirocyclic compounds. mdpi.com Furthermore, the triazole ring formed from the azide can itself be further functionalized, or the nitrophenyl group can be chemically modified (e.g., reduction of the nitro group to an amine), providing additional handles for subsequent ring-forming reactions. This multi-stage approach allows synthetic chemists to construct intricate, three-dimensional molecules from a relatively simple starting material.
Contributions to Materials Science and Organic Electronics
The electronic properties of the 4-(3-nitrophenyl)-1,3-thiazole (B13171518) core make it an attractive candidate for applications in materials science, particularly in the field of organic electronics where electron-deficient building blocks are highly sought after. expresspolymlett.com
Incorporation into Conjugated Polymers and Optoelectronic Devices
Thiazole is an electron-accepting heterocycle that, when incorporated into a polymer chain, can lower the material's orbital energy levels. uwaterloo.caresearchgate.net The attached 3-nitrophenyl group further enhances this electron-withdrawing character. This makes this compound a promising monomer for creating donor-acceptor (D-A) conjugated polymers. acs.org
These D-A polymers are the cornerstone of modern organic electronics, finding use in:
Organic Field-Effect Transistors (OFETs): The strong electron-accepting nature of the thiazole-nitrophenyl unit can facilitate n-type (electron) transport.
Organic Photovoltaics (OPVs): In solar cells, D-A polymers create the necessary energy level offsets to promote charge separation at the interface with a donor material.
Organic Light-Emitting Diodes (OLEDs): The electronic properties can be tuned to achieve emission at specific wavelengths.
The azide group can be utilized as a reactive site for polymerization, for example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization, to form polymer backbones containing stable triazole linkages.
Table 2: Electronic Contribution of Molecular Fragments An interactive table detailing the role of each component of the molecule in conjugated materials.
| Molecular Fragment | Electronic Character | Role in Conjugated Polymer |
| 1,3-Thiazole Ring | Electron-Accepting (Acceptor) | Lowers LUMO, enhances electron transport |
| 3-Nitrophenyl Group | Strongly Electron-Withdrawing | Further lowers LUMO/HOMO, tunes band gap |
| Azide/Triazole Group | Reactive Handle / Linker | Enables "click" polymerization, stable linkage |
Application in Fluorescent Probes and Photoswitchable Materials
Thiazole derivatives are frequently used as the core of fluorescent dyes. researchgate.netrsc.org The this compound scaffold is particularly well-suited for the design of "turn-on" fluorescent probes. The nitrophenyl group can act as a fluorescence quencher through photoinduced electron transfer (PET). Similarly, the azide group is also known to quench fluorescence.
A fluorescent probe based on this structure could be designed to detect specific analytes (e.g., biological thiols, reactive oxygen species) or changes in the cellular environment. nih.gov The detection mechanism would involve a chemical reaction that modifies either the azide or the nitro group, disrupting the quenching process and "turning on" the fluorescence of the thiazole core. nih.govresearchgate.net This makes the molecule a promising platform for developing sensors for bioimaging and diagnostics.
Development in Catalysis and Ligand Design
The field of organometallic catalysis relies on the design of organic molecules (ligands) that can coordinate to a metal center and precisely control its reactivity. Thiazole-containing molecules have emerged as effective ligands in catalysis, particularly for palladium-catalyzed cross-coupling reactions. cdnsciencepub.comcdnsciencepub.comresearchgate.net
The this compound molecule contains multiple potential coordination sites, including the nitrogen and sulfur atoms of the thiazole ring. While it could potentially be used directly as a ligand, its greater value lies in its role as a precursor to more sophisticated ligand structures.
The conversion of the azide group to a 1,2,3-triazole ring is a key transformation in modern ligand design. Triazoles are excellent coordinating motifs for a variety of transition metals. By reacting the azide with a functionalized alkyne (e.g., one bearing a phosphine (B1218219) or another heterocyclic group), bidentate or tridentate ligands can be synthesized. These tailored ligands can be used to develop catalysts for a wide range of chemical transformations, from pharmaceutical synthesis to polymer production. The thiazole ring itself provides a stable and electronically tunable anchor for these catalytic complexes. rsc.orgresearchgate.net
Thiazole-Based Ligands for Metal-Catalyzed Reactions
The thiazole ring is a prominent heterocyclic scaffold in the design of ligands for metal catalysts due to the presence of nitrogen and sulfur atoms which can coordinate with metal centers. The functional groups on the thiazole ring, in this case, the 2-azido and 4-(3-nitrophenyl) groups, can be strategically utilized to create sophisticated ligands for a variety of metal-catalyzed reactions.
The primary route for transforming This compound into a ligand for metal catalysis is through the versatile azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction would convert the 2-azido group into a 1,2,3-triazole ring. The resulting triazole, linked to the thiazole core, creates a bidentate or potentially tridentate ligand system, highly effective for chelating transition metals.
Table 1: Potential Metal-Catalyzed Reactions Utilizing Ligands Derived from this compound
| Catalyst Type | Potential Ligand Structure | Metal Center | Catalyzed Reaction | Potential Advantages |
| Thiazole-Triazole Hybrid | 2-(1-Substituted-1H-1,2,3-triazol-4-yl)-4-(3-nitrophenyl)-1,3-thiazole | Copper (Cu), Palladium (Pd), Rhodium (Rh) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Asymmetric hydrogenation | Enhanced stability and catalytic activity due to the robust thiazole-triazole chelation. The electronic properties of the nitrophenyl group can be tuned to influence the catalytic cycle. |
| Functionalized Thiazole | Amino or phosphino (B1201336) groups introduced via reduction of the nitro group and subsequent derivatization | Ruthenium (Ru), Iridium (Ir) | Transfer hydrogenation, C-H activation | The presence of multiple coordination sites allows for the formation of well-defined, stable metal complexes with tunable steric and electronic properties. |
The 4-(3-nitrophenyl) group plays a crucial role in modulating the electronic properties of the thiazole ring and, consequently, the coordinated metal center. The electron-withdrawing nature of the nitro group can enhance the stability of the metal complex and influence its reactivity and selectivity in catalytic transformations. Furthermore, the nitro group itself can be chemically modified, for instance, by reduction to an amino group, which can then be functionalized to introduce additional coordinating sites or to tune the ligand's properties further.
Application as a Chemical Intermediate in Agrochemical Development
The thiazole moiety is a key structural component in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. The presence of both a nitrophenyl group and a reactive azido group on the thiazole scaffold of This compound makes it a promising intermediate for the synthesis of novel agrochemical candidates.
The development of new agrochemicals often involves the synthesis and screening of a library of compounds with diverse structural modifications. The azido group in This compound serves as a versatile handle for introducing a wide range of substituents via click chemistry or other transformations, allowing for the rapid generation of a diverse set of derivatives for biological screening.
Table 2: Potential Agrochemical Applications of Derivatives of this compound
| Agrochemical Class | Potential Derivative Structure | Target Pest/Weed | Plausible Mode of Action |
| Herbicides | Thiazole-triazole carboxamides | Broadleaf weeds | Inhibition of key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). |
| Fungicides | Thiazole-based amides or esters | Powdery mildew, rusts | Disruption of fungal cell membrane integrity or inhibition of mitochondrial respiration. |
| Insecticides | Neonicotinoid analogues incorporating the nitrophenyl-thiazole scaffold | Sucking insects (e.g., aphids, whiteflies) | Acting as agonists at the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to paralysis and death of the insect. |
In the synthesis of potential agrochemicals, This compound could be utilized as a building block. For example, the azido group could be reduced to an amine, which can then be acylated to form a variety of amides. These amide derivatives could then be tested for their herbicidal or fungicidal activity. Alternatively, the azide could undergo cycloaddition reactions to form triazoles, which are also known to exhibit a range of biological activities. The combination of the thiazole ring, the nitrophenyl group, and the diverse functionalities that can be introduced via the azido group provides a rich platform for the discovery of new and effective agrochemicals.
Future Research Directions and Emerging Trends
Exploration of Unconventional Synthetic Routes and Novel Reagents
The synthesis of functionalized thiazoles has traditionally been dominated by the Hantzsch reaction and related condensations. derpharmachemica.com However, for a molecule bearing sensitive groups like an azide (B81097) and a nitro function, these methods may suffer from limitations such as harsh conditions and limited functional group tolerance. Future research should therefore pivot towards the exploration of more sophisticated and milder synthetic strategies.
Unconventional, metal-free synthetic approaches are a particularly promising avenue. For instance, methodologies developed for benzothiazoles, such as those using elemental sulfur in redox cyclization reactions, could be adapted for the construction of the thiazole (B1198619) ring of the target molecule, offering a more atom-economical and sustainable route. researchgate.net Photoredox catalysis also presents an opportunity to forge the thiazole core under exceptionally mild conditions, thereby preserving the delicate azide and nitro functionalities.
Investigation of Advanced Chemical Transformations and Cascade Reactions
The 2-azido group is the most chemically versatile handle on the molecule, offering a gateway to a vast array of advanced transformations. mdpi.comnih.gov Its potential remains largely untapped for this specific scaffold. Future research should focus on leveraging this group for the synthesis of more complex heterocyclic systems.
Key transformations to be explored include:
1,3-Dipolar Cycloadditions: The azide can react with various alkynes and alkenes in [3+2] cycloaddition reactions (click chemistry) to furnish triazole- or triazoline-linked thiazole derivatives. acs.org These reactions are known for their high efficiency and orthogonality, allowing the molecule to be conjugated to biomolecules or polymers.
Staudinger Reaction: The reaction of the azide with phosphines can generate an iminophosphorane intermediate. This intermediate can then undergo an intramolecular aza-Wittig reaction with a suitably placed carbonyl group to construct fused ring systems. nih.gov
Nitrene-Mediated Reactions: Under thermal or photochemical conditions, or through transition-metal catalysis, the azide can extrude dinitrogen to form a highly reactive nitrene intermediate. This nitrene could then undergo C-H insertion or cyclization reactions to create novel, polycyclic thiazole derivatives. nih.gov
A particularly exciting direction is the design of cascade reactions , where a single synthetic operation triggers a sequence of bond-forming events. mdpi.com For example, an initial transformation of the azide could unveil a reactive intermediate that immediately engages in a subsequent cyclization with the nitrophenyl ring or another appended functional group. rsc.orgnih.gov Such cascades enable the rapid construction of molecular complexity from a relatively simple starting material. nih.gov
Integration with Supramolecular Chemistry and Self-Assembly Processes
The distinct electronic properties of 2-Azido-4-(3-nitrophenyl)-1,3-thiazole make it an intriguing building block for supramolecular chemistry. The electron-deficient nitrophenyl and thiazole rings, combined with the polar azide group, create a molecule with a significant dipole moment and potential for engaging in non-covalent interactions such as π–π stacking and dipole-dipole interactions.
Future research could investigate the self-assembly of this molecule into ordered two- or three-dimensional structures. The planarity of the aryl-thiazole core could facilitate the formation of columnar stacks or sheet-like architectures. The azide group could serve a dual role: first, participating in the non-covalent interactions that drive the initial self-assembly, and second, acting as a latent reactive site for covalent capture. Once the desired supramolecular assembly is formed, the azide groups could be used to "click" the components together, forming a robust and permanent covalent organic framework (COF) or polymer. This strategy combines the error-correcting and dynamic nature of self-assembly with the stability of covalent bonds.
Development of More Sophisticated Computational Models for Predictive Analysis
Given the energetic nature of the azide group and the potential for complex reaction pathways, computational chemistry is an indispensable tool for guiding future research on this compound. The development of sophisticated computational models can provide crucial insights into the molecule's properties and reactivity, saving significant experimental time and resources while enhancing safety.
Density Functional Theory (DFT) calculations can be employed to:
Predict the stability and electronic structure of the molecule.
Model the transition states of potential synthetic routes to identify the most energetically favorable pathways. rsc.orgnih.gov
Elucidate the mechanisms of advanced chemical transformations, such as nitrene insertions or cascade reactions.
Predict spectroscopic signatures (NMR, IR) to aid in the characterization of novel products. researchgate.net
Beyond reaction modeling, molecular dynamics (MD) simulations could be used to predict the behavior of the molecule in larger systems. This includes modeling its self-assembly in different solvents to understand the driving forces behind supramolecular structure formation. Furthermore, molecular docking studies could predict the binding affinity and orientation of the molecule within the active sites of biological targets, such as enzymes or receptors, thereby guiding its potential development in medicinal chemistry. nih.govijirt.org
Synergy with Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of azido (B1232118) compounds can be hazardous due to their potential for explosive decomposition, particularly on a large scale or upon heating. researchgate.net Flow chemistry offers a powerful solution to mitigate these risks. By performing reactions in the small, controlled environment of a microreactor, heat transfer is highly efficient, and the quantity of hazardous material present at any given moment is minimized. rsc.orgdurham.ac.uk
A future research goal should be the development of a fully automated, continuous flow synthesis of this compound. acs.org This could involve a multi-step sequence where the thiazole ring is first formed in one reactor module and then directly fed into a second module for the azidation step, followed by in-line purification. This "telescoping" of reactions avoids the isolation of potentially unstable intermediates.
Furthermore, integrating this flow setup with automated synthesis platforms can accelerate discovery. merckmillipore.comnih.gov Using pre-packed reagent cartridges and robotic systems, a library of derivatives could be rapidly synthesized by varying the building blocks for the thiazole core or by performing a range of subsequent transformations on the azide group in a parallel or sequential manner. researchgate.netyoutube.com This synergy would enable high-throughput screening of compounds for applications in materials science or drug discovery.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Azido-4-(3-nitrophenyl)-1,3-thiazole?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous thiazole derivatives. For example:
-
Step 1 : Introduce the 3-nitrophenyl group via Suzuki-Miyaura cross-coupling using 3-nitrophenylboronic acid and a halogenated thiazole precursor (e.g., 4-bromo-1,3-thiazole) with Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system .
-
Step 2 : Introduce the azido group via nucleophilic substitution. A bromomethyl or chloromethyl intermediate (e.g., 2-(bromomethyl)-4-(3-nitrophenyl)-1,3-thiazole) can react with NaN₃ in DMF at 60°C for 12 hours .
-
Yield Optimization : Reported yields for similar compounds range from 42% to 92%, depending on reaction conditions and purification methods (e.g., crystallization from DMF) .
- Data Table : Synthetic Parameters for Analogous Compounds
| Compound | Catalyst/Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-(3-Nitrophenyl)-1,3-thiazole | Pd(PPh₃)₄, THF/H₂O | 24 h | 92% | |
| 2-Azido-1-(4-nitrophenyl)ethanone | NaN₃, DMF | 12 h | 68% |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons of the 3-nitrophenyl group appear as a multiplet in δ 7.5–8.5 ppm. The thiazole protons resonate at δ 7.0–7.5 ppm. The azido group does not show protons but affects neighboring carbons in ¹³C NMR .
- IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹, while the nitro group shows peaks at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 260.03 (C₉H₅N₅O₂S). Fragmentation patterns should confirm loss of N₂ (azide group) and NO₂ .
Advanced Research Questions
Q. How do substituent positions (azido vs. nitro) influence the biological activity of 1,3-thiazole derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
-
The 3-nitrophenyl group enhances electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
-
The azido group serves as a bioorthogonal handle for "click chemistry" (e.g., CuAAC with alkynes) to conjugate targeting moieties or probes .
-
Case Study : Pyridyl-thiazoles with azido groups showed immunomodulatory effects by regulating IL-10 and TNF-α in cancer cells, while nitro-substituted analogs exhibited higher cytotoxicity .
- Data Table : Biological Activities of Thiazole Derivatives
| Compound | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyridyl-thiazole (azido) | Immunomodulation (IL-10) | 12.5 | |
| 4-(3-Nitrophenyl)-thiazole | Antitumor (Jurkat cells) | 8.2 |
Q. What computational strategies predict the reactivity of this compound in drug design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). The nitro group forms hydrogen bonds with Arg120 in COX-2, while the azido group participates in hydrophobic interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites. The azido group’s LUMO energy (-1.2 eV) suggests reactivity toward alkynes in click reactions .
Q. How can crystallography resolve structural ambiguities in azido-thiazole derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. The azido group’s N–N–N angle (~170°) and bond lengths (1.10–1.25 Å) confirm its linear geometry. Nitro groups exhibit typical planar geometry with O–N–O angles of ~120° .
- Challenge : Azides may cause crystal instability. Mitigate by slow evaporation from DMSO/EtOH mixtures at 4°C .
Contradictions and Research Gaps
- Synthetic Yields : While 4-(3-nitrophenyl)-thiazole derivatives achieve up to 92% yield , azido introduction via substitution often results in lower yields (e.g., 68% for analogous compounds) due to competing side reactions .
- Biological Data : Limited direct studies on this compound require extrapolation from structurally related compounds. Prioritize in vitro assays (e.g., kinase inhibition or apoptosis pathways) to fill this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
